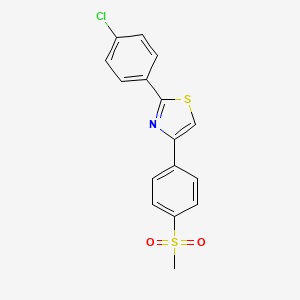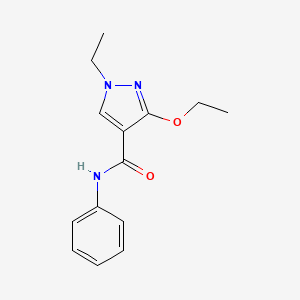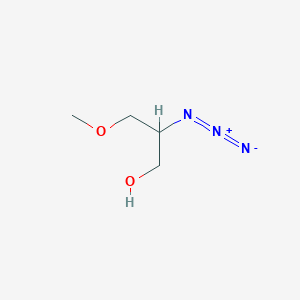
Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate
概要
説明
Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexane, featuring a carboxylate ester group, a ketone group, and a methyl group. This compound is used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and organic chemistry.
作用機序
Target of Action
Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate is a cyclohexanone derivative . It is used in the study of cyclohexanone monooxygenase and its mutants as catalysts . The primary targets of this compound are therefore enzymes involved in the metabolism of cyclohexanone, particularly cyclohexanone monooxygenase .
Mode of Action
The compound interacts with its targets, specifically cyclohexanone monooxygenase, to facilitate the oxidation of cyclohexanone
Biochemical Pathways
The compound is involved in the metabolic pathways of cyclohexanone . It is used in the study of cyclohexanone monooxygenase and its mutants as catalysts
Result of Action
It is known to be used in the preparation of dopamine agonists and the skeleton of tetracyclic diterpenes .
Action Environment
It is known that the compound is a liquid at room temperature, with a boiling point of 150-152 °c . It is soluble in chloroform and methanol, but insoluble in water . These properties suggest that the compound’s action may be influenced by temperature and solvent conditions.
生化学分析
Biochemical Properties
Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the study of cyclohexanone monooxygenase and its mutants as catalysts . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to catalytic transformations that are crucial for various biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been employed in the preparation of dopamine agonists, which are known to affect neurotransmission and cellular signaling in neuronal cells . This compound’s impact on gene expression and metabolic pathways further underscores its importance in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a reagent in the synthesis of various natural products, including sterols and terpenoids . The compound’s ability to form stable complexes with enzymes and other proteins is key to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged biochemical activity . Its degradation products and their impact on cellular processes are also important considerations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, toxic or adverse effects may be observed . Understanding the dosage thresholds and their implications is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic transformations can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s role in these pathways highlights its significance in metabolic biochemistry.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in different cellular compartments are essential for its biochemical activity.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is crucial for elucidating its role in cellular biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
Hagemann’s Approach: This method involves the reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Knoevenagel’s Approach: This method uses formaldehyde and two equivalents of ethyl acetoacetate, which undergo condensation in the presence of a catalytic amount of piperidine to produce the same intermediate diethyl ester of 2,4-diacetyl pentane.
Newman and Lloyd Approach: In this method, 2-methoxy-1,3-butadiene and ethyl-2-butynoate undergo a Diels-Alder reaction to generate a precursor, which is then hydrolyzed to obtain the compound.
Industrial Production Methods
Industrial production methods for ethyl 3-methyl-4-oxocyclohexane-1-carboxylate typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
化学反応の分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, catalytic amounts of acids or bases.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, esters.
科学的研究の応用
Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate has a wide range of applications in scientific research:
類似化合物との比較
Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate can be compared with other similar compounds such as:
Ethyl 4-oxocyclohexanecarboxylate: Similar in structure but lacks the methyl group at the 3-position.
Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate: Similar but with the methyl group at the 2-position instead of the 3-position.
Ethyl 3-oxocyclohexane-1-carboxylate: Similar but lacks the methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
特性
IUPAC Name |
ethyl 3-methyl-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHVWBIOQFEYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207529-72-3 | |
| Record name | ethyl 3-methyl-4-oxocyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2963837.png)
![10-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione](/img/structure/B2963838.png)
![1-Bromo-4-{[(Z)-2,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene](/img/structure/B2963839.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2963841.png)
![ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2963844.png)
![2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2963846.png)




![6-[2-(Dimethylamino)ethyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2963855.png)
![4-(6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2963857.png)

